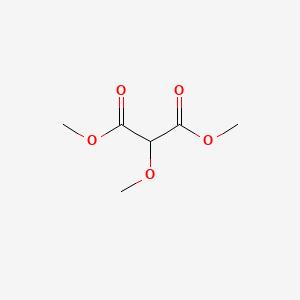

Dimethyl methoxymalonate

Description

The exact mass of the compound Dimethyl methoxymalonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl methoxymalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl methoxymalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJMBXYSGGCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198226 | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-30-4 | |

| Record name | 1,3-Dimethyl 2-methoxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methoxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methoxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of dimethyl methoxymalonate from dimethyl malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl methoxymalonate from dimethyl malonate, a key transformation in the production of various pharmaceutical intermediates and other fine chemicals. The primary route discussed is a two-step process involving the chlorination of dimethyl malonate to form dimethyl 2-chloromalonate, followed by a nucleophilic substitution with a methoxide (B1231860) source to yield the final product.

Core Synthesis Pathway

The synthesis proceeds through two distinct stages:

-

Chlorination: The active methylene (B1212753) group of dimethyl malonate is chlorinated to produce dimethyl 2-chloromalonate.

-

Methoxylation: The chlorine atom in dimethyl 2-chloromalonate is displaced by a methoxy (B1213986) group.

Below is a visual representation of the overall experimental workflow.

Caption: Experimental workflow for the two-step synthesis of dimethyl methoxymalonate.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-chloromalonate

This protocol is adapted from a scalable, pilot-plant-proven method.

Materials:

-

Dimethyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Nitrogen gas

-

50-L all-glass reactor (or appropriately scaled vessel) equipped with a stirrer, dropping funnel, and temperature control.

Procedure:

-

Purge the reactor with nitrogen and charge it with dimethyl malonate (e.g., 20 kg, 151.4 mol) at 25 °C.

-

With stirring, add sulfuryl chloride (e.g., 24.5 kg, 181.7 mol) dropwise over a period of 1 hour, ensuring the temperature is maintained below 25 °C.

-

After the addition is complete, gradually heat the reaction mixture to 40-45 °C.

-

Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Gas Chromatography (GC) to check for the consumption of dimethyl malonate.

-

Once the reaction is deemed complete (typically with less than 6% of dimethyl malonate remaining), cool the mixture to 25 °C and stir for an additional 30 minutes.

-

The resulting crude dimethyl 2-chloromalonate can be used directly in the next step or purified further.

Step 2: Synthesis of Dimethyl Methoxymalonate

The following is a representative protocol for the methoxylation of dimethyl 2-chloromalonate based on established nucleophilic substitution reactions.

Materials:

-

Dimethyl 2-chloromalonate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Reaction vessel with a stirrer, reflux condenser, and nitrogen inlet.

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. The molar ratio of sodium methoxide to dimethyl 2-chloromalonate should be approximately 1.1:1.

-

Cool the sodium methoxide solution in an ice bath.

-

Slowly add the dimethyl 2-chloromalonate to the cooled sodium methoxide solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude dimethyl methoxymalonate.

-

The crude product can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Chlorination of Dimethyl Malonate

| Parameter | Value | Reference |

| Reactants | Dimethyl malonate, Sulfuryl chloride | [1] |

| Molar Ratio (SO₂Cl₂:Dimethyl Malonate) | 1.2:1 | [1] |

| Reaction Temperature | 40-45 °C | [1] |

| Reaction Time | 4-5 hours | [1] |

| Yield (Crude) | 98% | [1] |

| Purity (Crude, by GC) | 90.3 area % | [1] |

Table 2: Representative Data for Methoxylation of Dimethyl 2-chloromalonate

| Parameter | Value |

| Reactants | Dimethyl 2-chloromalonate, Sodium Methoxide |

| Solvent | Methanol |

| Molar Ratio (NaOMe:Dimethyl 2-chloromalonate) | ~1.1:1 |

| Reaction Temperature | Reflux |

| Typical Yield | >85% (estimated based on similar reactions) |

Reaction Pathway Diagram

The chemical transformations involved in this synthesis are illustrated below.

Caption: Chemical reaction pathway for the synthesis of dimethyl methoxymalonate.

References

An In-depth Technical Guide to the Chemical Properties of Dimethyl Methoxymalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethyl methoxymalonate (CAS No. 5018-30-4) is a versatile organic compound utilized as a reagent and building block in various chemical syntheses.[1] Its unique structure, featuring a malonate framework with a methoxy (B1213986) group at the α-position, imparts specific reactivity that is valuable in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety considerations. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Dimethyl methoxymalonate is a clear, colorless to pale yellow liquid at room temperature with a mild odor.[1][2] Its fundamental properties are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 5018-30-4 | [3][4][5] |

| Molecular Formula | C6H10O5 | [1][3][4] |

| Molecular Weight | 162.14 g/mol | [1][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Purity (Typical) | >95.0% (GC) | [2][6] |

Physical and Thermodynamic Data

The physical and thermodynamic properties of dimethyl methoxymalonate are crucial for its handling, purification, and use in reactions.

| Property | Value | Reference |

| Melting Point | 11-12 °C | [1][3][7] |

| Boiling Point | 96-97 °C @ 8.3 mmHg110 °C @ 16 mmHg~238-240 °C (estimated at atmospheric pressure) | [1][3][6] |

| Density | 1.18 g/cm³ | [1][2][3] |

| Refractive Index | 1.4225 - 1.4245 | [1][3] |

| Flash Point | 105 - 107 °C | [1][2][7] |

| pKa (Predicted) | 13.05 ± 0.46 | [1][7] |

| Standard Enthalpy of Formation (ΔfH°) | -794.27 kJ/mol | [1] |

| Critical Temperature | 701.91 K (428.76 °C) | [1] |

| Critical Pressure | 3415.86 kPa | [1] |

| Critical Volume | 0.431 m³/kmol | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of dimethyl methoxymalonate.

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups, such as the C=O stretch of the ester groups and the C-O stretches.[4]

-

Mass Spectrometry (MS): Mass spectral data is available through various databases, providing information on the compound's molecular weight and fragmentation patterns.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the provided results, ¹H and ¹³C NMR would be standard methods to confirm the structure, showing characteristic shifts for the methoxy and methyl ester protons and carbons.

Reactivity and Chemical Behavior

The chemical behavior of dimethyl methoxymalonate is defined by the interplay of its functional groups. The methoxy group at the α-position influences the acidity of the α-hydrogen, making it weakly acidic with a high predicted pKa of 13.05.[1] Its reactivity makes it a valuable intermediate in organic synthesis.

Key reactions include:

-

Nucleophilic Substitution: The carbon atoms attached to the methoxy groups can be targeted by nucleophiles.[1]

-

Condensation Reactions: It can react with other carboxylic acid derivatives to form larger, more complex molecules.[1]

-

Multicomponent Reactions: Dimethyl methoxymalonate has been successfully used in one-pot multicomponent reactions with dialkyl acetylenedicarboxylates and N-nucleophiles to synthesize functionalized heterocyclic compounds like 2H-pyridinyl-2-butenedioates.[1]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and analysis of dimethyl methoxymalonate in a research setting.

Synthesis from Dimethyl Malonate

A common and established route to synthesize derivatives of dimethyl malonate involves the introduction of a functional group at the active methylene (B1212753) position.[1] While a specific, detailed protocol for methoxylation was not found, a general procedure can be inferred from related syntheses, such as the chlorination of dimethyl malonate. The synthesis generally proceeds by generating an enolate from dimethyl malonate, which then reacts with an electrophilic methoxy source.

General Workflow:

-

Deprotonation: Dimethyl malonate is treated with a suitable base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol) to form the corresponding enolate.[8]

-

Methoxylation: The enolate is then reacted with an electrophilic methoxy source.

-

Work-up: The reaction mixture is neutralized, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified, typically by vacuum distillation, to yield pure dimethyl methoxymalonate.[1]

Purification Protocol: Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, purification is best achieved by vacuum distillation to prevent thermal decomposition.[1]

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.

-

Distillation: Heat the crude dimethyl methoxymalonate under reduced pressure (e.g., 8-16 mmHg).[1][6]

-

Fraction Collection: Collect the fraction that distills at the appropriate temperature range (e.g., 96-97 °C at 8.3 mmHg or 110 °C at 16 mmHg).[1][6]

-

Storage: Store the purified liquid in a tightly sealed container in a cool, dark place.[2][6]

Analytical Protocol: Gas Chromatography (GC)

The purity of dimethyl methoxymalonate is typically assessed using Gas Chromatography (GC).[2][6]

-

Sample Preparation: Prepare a dilute solution of the dimethyl methoxymalonate sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC System: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

-

Method Parameters:

-

Injector Temperature: ~250 °C

-

Detector Temperature: ~280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Safety and Handling

Dimethyl methoxymalonate requires careful handling due to its potential as an irritant.

-

Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4][6] Some sources also indicate it may cause respiratory irritation (H335).[4][9]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[2][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

-

Storage: Store in a cool, dark, and tightly closed container, away from incompatible materials such as oxidizing agents.[2]

In Case of Exposure:

-

Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical advice.[2][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]

References

- 1. Buy Dimethyl methoxymalonate | 5018-30-4 [smolecule.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. dimethyl methoxymalonate | CAS#:5018-30-4 | Chemsrc [chemsrc.com]

- 4. Dimethyl methoxymalonate | C6H10O5 | CID 78718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIMETHYL METHOXYMALONATE | 5018-30-4 [chemicalbook.com]

- 6. Dimethyl Methoxymalonate | 5018-30-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Dimethyl methoxymalonate [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

In-Depth Technical Guide to Dimethyl Methoxymalonate (CAS: 5018-30-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (DMMA) is a versatile diester derivative of malonic acid with the chemical formula C6H10O5.[1][2] It serves as a valuable reagent and building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility spans from being a precursor to key synthetic intermediates to its direct application in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of dimethyl methoxymalonate are summarized below. These parameters are crucial for its handling, reaction setup, and purification.

Physicochemical Properties

A compilation of the key physical and chemical properties of dimethyl methoxymalonate is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5018-30-4 | [2] |

| Molecular Formula | C6H10O5 | [1][2] |

| Molecular Weight | 162.14 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | 11-12 °C | [3] |

| Boiling Point | 110 °C at 16 mmHg | [3] |

| Density | 1.18 g/cm³ | [3] |

| Refractive Index | 1.42 | [3] |

| Flash Point | 107 °C | [3] |

| Solubility | Soluble in alcohol and ether; very slightly soluble in water. | [4][5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of dimethyl methoxymalonate.

| Spectrum Type | Key Features/Signals | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments require specific solvent information. | [6] |

| ¹³C NMR | Spectra available, detailed peak assignments require specific solvent information. | [6] |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data available for review. | [2] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic ester carbonyl stretches. | [2] |

Synthesis and Reaction Pathways

Dimethyl methoxymalonate is primarily synthesized from its parent compound, dimethyl malonate. Its reactivity is centered around the methoxy (B1213986) and ester functionalities, making it a versatile synthon.

Synthesis of Dimethyl Methoxymalonate

The most common route for the synthesis of dimethyl methoxymalonate involves the methoxylation of dimethyl malonate. While several methods exist, a representative multi-step synthesis is outlined below.[7]

Caption: General workflow for a multi-step synthesis of Dimethyl Methoxymalonate.

This protocol is based on a known transformation pathway and serves as an illustrative example.[7]

-

Step 1: Formation of Dimethyl Diazomalonate. In a round-bottom flask, dissolve dimethyl malonate in acetonitrile. Cool the solution in an ice bath. Add triethylamine (B128534) (Et3N) followed by the dropwise addition of tosyl azide (B81097) (TsN3). Allow the reaction to stir at room temperature until completion (monitored by TLC). The resulting dimethyl diazomalonate can be isolated after workup.

-

Step 2: Conversion to Dimethyl Methoxymalonate. In a suitable photochemical reactor, dissolve the dimethyl diazomalonate in a mixture of tetrahydrofuran (B95107) (THF) and water. Irradiate the solution with a suitable light source. This step generates a carbene intermediate. The reaction is then quenched with methanol, which traps the carbene to form the desired dimethyl methoxymalonate. The final product is purified using techniques such as distillation or column chromatography.

Key Reactions and Applications in Synthesis

Dimethyl methoxymalonate is a versatile reagent in organic synthesis, primarily used as a precursor to other valuable compounds and in C-C bond-forming reactions.[1]

Dimethyl methoxymalonate can be readily converted to dimethyl malonate, which is a cornerstone reagent in malonic ester synthesis for the preparation of a wide array of compounds, including fatty acids and various pharmaceutical agents.[1][4]

The active methylene (B1212753) group in dimethyl methoxymalonate allows it to act as a nucleophile in Michael addition reactions, a key method for forming carbon-carbon bonds.[1]

References

- 1. Buy Dimethyl methoxymalonate | 5018-30-4 [smolecule.com]

- 2. Dimethyl methoxymalonate | C6H10O5 | CID 78718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 4. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 5. sfdchem.com [sfdchem.com]

- 6. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 7. DIMETHYL METHOXYMALONATE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Dimethyl Methoxymalonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl methoxymalonate (CAS No: 5018-30-4), a key building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dimethyl methoxymalonate, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.82 | Singlet | 6H | 2 x -OCH₃ (ester) |

| 3.48 | Singlet | 3H | -OCH₃ (ether) |

| 4.45 | Singlet | 1H | -CH- |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (ester) |

| 78.8 | -CH- |

| 58.7 | -OCH₃ (ether) |

| 52.8 | -OCH₃ (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2956 | Medium | C-H stretch (alkane) |

| 1759 | Strong | C=O stretch (ester) |

| 1438 | Medium | C-H bend (alkane) |

| 1265 | Strong | C-O stretch (ester/ether) |

| 1122 | Strong | C-O stretch (ester/ether) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 162 | 5 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M - OCH₃]⁺ |

| 103 | 35 | [M - COOCH₃]⁺ |

| 75 | 40 | [CH(OCH₃)₂]⁺ |

| 59 | 20 | [COOCH₃]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of dimethyl methoxymalonate (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of neat dimethyl methoxymalonate is obtained using an FTIR spectrometer. A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, forming a thin capillary film. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of dimethyl methoxymalonate in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into a gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5 type). The eluting compound is then introduced into the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound, such as dimethyl methoxymalonate, using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

physical properties of dimethyl methoxymalonate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Dimethyl methoxymalonate is a versatile reagent in organic synthesis, valued for its role in the creation of more complex molecular architectures. An understanding of its physical properties is fundamental for its safe handling, application in chemical reactions, and for purification processes. This technical guide provides an in-depth look at the core physical characteristics of dimethyl methoxymalonate, with a focus on its melting and boiling points.

Core Physical Properties

The physical state and thermal behavior of dimethyl methoxymalonate are critical parameters for its use in a laboratory or industrial setting. At room temperature, it exists as a clear, colorless to pale yellow liquid.[1] Key physical data are summarized in the table below for ease of reference.

| Physical Property | Value | Notes |

| Melting Point | 11-12 °C[1] | Exists as a liquid at standard room temperature. |

| Boiling Point | 96-97 °C[1][2] | At a reduced pressure of 8.3 mmHg. |

| ~238-240 °C[1] | Estimated at atmospheric pressure. | |

| 110 °C[3] | At a reduced pressure of 16 mmHg. | |

| Density | 1.18 g/cm³[1] | Denser than water. |

| Refractive Index | 1.4225-1.4245[1][2] | |

| Flash Point | 105-107 °C[1][2] | Important for safety and handling protocols. |

| Molecular Formula | C₆H₁₀O₅[1] | |

| Molecular Weight | ~162.14 g/mol [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of dimethyl methoxymalonate are not extensively described in the publicly available literature. However, these properties are typically determined using standard laboratory techniques.

Melting Point Determination: The melting point is generally determined by methods such as capillary melting point apparatus. A small, powdered sample of the solidified material is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Boiling Point Determination: The boiling point, particularly at reduced pressures, is determined by vacuum distillation. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the pressure of the system is recorded as the boiling point at that specific pressure. The boiling point at atmospheric pressure can be extrapolated from data obtained at reduced pressures.

Synthesis and Utility

Dimethyl methoxymalonate is a valuable intermediate in organic synthesis. One of its preparatory routes involves dimethyl malonate as a starting material. Its utility extends to the synthesis of various heterocyclic compounds and other complex organic molecules.

Caption: A simplified diagram illustrating the role of dimethyl methoxymalonate as a key intermediate in organic synthesis.

References

An In-depth Technical Guide to the Reactivity of the Methoxy Group in Dimethyl Methoxymalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (DMM) is a versatile reagent in organic synthesis, valued for its unique structural features. While the reactivity of the active methylene (B1212753) group has been extensively explored, the chemistry of the methoxy (B1213986) group offers a distinct avenue for molecular elaboration. This guide provides a comprehensive overview of the reactivity of the methoxy group in dimethyl methoxymalonate, focusing on key transformations, experimental protocols, and mechanistic insights. Understanding these reactions is crucial for leveraging DMM as a strategic building block in the synthesis of complex molecules, including pharmaceuticals and other functional materials.

Core Reactivity of the Methoxy Group

The methoxy group in dimethyl methoxymalonate, an ether linkage at an alpha-position to two carbonyl functionalities, exhibits reactivity patterns analogous to other α-alkoxy esters. Its reactivity is primarily centered around cleavage of the C-O bond, which can be achieved under various conditions, including strong acids, Lewis acids, and with certain organometallic reagents. The presence of the adjacent ester groups significantly influences the reactivity of the methoxy moiety compared to simple aliphatic ethers.

Demethylation via Ether Cleavage

The cleavage of the methyl-oxygen bond, or demethylation, is a key transformation of the methoxy group. This can be accomplished using strong protic acids or Lewis acids, proceeding through either SN1 or SN2 mechanisms depending on the reaction conditions and the stability of potential carbocation intermediates.[1][2]

-

With Strong Protic Acids (e.g., HBr, HI): In the presence of strong acids like hydrobromic or hydroiodic acid, the ether oxygen is protonated, forming a good leaving group (methanol).[3] A subsequent nucleophilic attack by the halide ion on the methyl group (SN2) or formation of a carbocation at the malonate center followed by nucleophilic attack (SN1) leads to the cleavage of the C-O bond.[4][5] Given the potential for stabilization of a carbocation by the adjacent ester groups, an SN1 pathway may be favored under certain conditions.

-

With Lewis Acids (e.g., AlCl₃, BBr₃): Lewis acids can also facilitate the cleavage of the methoxy group by coordinating to the oxygen atom, thereby weakening the C-O bond and making it more susceptible to nucleophilic attack.[6] This method can offer greater selectivity, particularly for molecules with multiple methoxy groups.

Reaction with Organometallic Reagents

The interaction of dimethyl methoxymalonate with organometallic reagents, such as Grignard reagents, presents another avenue for the transformation of the methoxy group. While the ester functionalities are also susceptible to attack, the presence of the methoxy group at the α-position can lead to displacement reactions. The coordination of the Grignard reagent to both the methoxy oxygen and one of the carbonyl oxygens can facilitate a nucleophilic attack on the carbon bearing the methoxy group, leading to its displacement.

Experimental Protocols

The following are detailed methodologies for key reactions involving the methoxy group of dimethyl methoxymalonate. These protocols are based on established procedures for similar substrates and are intended to serve as a starting point for experimental design.

Demethylation of Dimethyl Methoxymalonate using Aluminum Chloride

This protocol is adapted from a general procedure for the regioselective demethylation of phenolic esters.[6]

Objective: To selectively cleave the methoxy group of dimethyl methoxymalonate to yield dimethyl hydroxymalonate.

Materials:

-

Dimethyl methoxymalonate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry acetonitrile

-

5% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

-

Standard glassware for extraction and chromatography

Procedure:

-

In a 25 mL round-bottom flask, dissolve 100 mg of dimethyl methoxymalonate in 10 mL of dry acetonitrile.

-

To this solution, add 1.0 g of anhydrous aluminum chloride in portions while stirring at room temperature (25 °C).

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 30-60 minutes), cautiously add 10 mL of 5% dilute HCl to the reaction mixture and stir for 5 minutes to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 15 mL).

-

Combine the organic layers and wash with water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-chloroform gradient to yield dimethyl hydroxymalonate.

Reaction of Dimethyl Methoxymalonate with a Grignard Reagent

This protocol is a generalized procedure based on the reactivity of esters with organometallic reagents.[7][8]

Objective: To displace the methoxy group of dimethyl methoxymalonate with an alkyl or aryl group from a Grignard reagent.

Materials:

-

Dimethyl methoxymalonate

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-necked round-bottom flask under an inert atmosphere.

-

Add a solution of dimethyl methoxymalonate in anhydrous THF to the flask.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the Grignard reagent solution from the dropping funnel to the stirred solution of dimethyl methoxymalonate over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data related to the physical properties and reactivity of dimethyl methoxymalonate and related compounds.

Table 1: Physicochemical Properties of Dimethyl Methoxymalonate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [9] |

| Molecular Weight | 162.14 g/mol | [9] |

| Boiling Point | 96-97 °C at 8.3 mmHg | [10] |

| Melting Point | 11-12 °C | [10] |

| pKa (predicted) | 13.05 ± 0.46 | [10] |

Table 2: Spectroscopic Data for Dimethyl Methoxymalonate

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 3.82 (s, 6H, 2 x OCH₃ ester), 4.31 (s, 1H, CH), 3.46 (s, 3H, OCH₃ ether) | [9][11] |

| ¹³C NMR (CDCl₃) | δ (ppm): 167.8 (C=O), 80.5 (CH-O), 58.9 (OCH₃ ether), 52.8 (OCH₃ ester) | [11] |

| IR (neat, cm⁻¹) | 2950 (C-H stretch), 1750 (C=O stretch), 1100 (C-O stretch) | [9] |

| Mass Spec (EI) | m/z: 131, 103, 75, 59 | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for studying the reactivity of the methoxy group in dimethyl methoxymalonate.

Conclusion

The methoxy group in dimethyl methoxymalonate is a reactive handle that can be manipulated through several synthetic strategies. Demethylation under acidic conditions and substitution reactions with organometallic reagents are two promising avenues for the functionalization of this molecule at a position other than the alpha-carbon. While specific protocols for dimethyl methoxymalonate are not abundant in the literature, the principles of ether cleavage and reactivity of α-alkoxy esters provide a solid foundation for developing new synthetic methodologies. The protocols and data presented in this guide are intended to empower researchers to explore the full synthetic potential of the methoxy group in dimethyl methoxymalonate for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. longdom.org [longdom.org]

- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 7. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

- 8. youtube.com [youtube.com]

- 9. Dimethyl methoxymalonate | C6H10O5 | CID 78718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Dimethyl methoxymalonate | 5018-30-4 [smolecule.com]

- 11. DIMETHYL METHOXYMALONATE(5018-30-4) IR Spectrum [m.chemicalbook.com]

In-Depth Technical Guide to the Solubility of Dimethyl Methoxymalonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate (CAS No: 5018-30-4) is a key building block in organic synthesis, valued for its role in the creation of complex molecular architectures. Its application as a precursor in the synthesis of various pharmaceuticals, including barbiturates and intermediates for sulfonamide drugs, underscores the importance of a comprehensive understanding of its physicochemical properties.[1][2][3] This guide offers a detailed examination of the solubility of dimethyl methoxymalonate in common organic solvents, presents a robust experimental protocol for its quantitative analysis, and visualizes a critical synthetic pathway in which it or its analogs are employed.

Physicochemical Properties of Dimethyl Methoxymalonate

A foundational understanding of the physical properties of dimethyl methoxymalonate is crucial for its effective use in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₅ | [4][5] |

| Molecular Weight | 162.14 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Melting Point | 11-12 °C | [4] |

| Boiling Point | 96-97 °C @ 8.3 mmHg | [4] |

| Density | 1.18 g/cm³ |

Solubility Profile

The solubility of a compound is dictated by its molecular structure. Dimethyl methoxymalonate possesses polar ester and methoxy (B1213986) functional groups, which suggests a high affinity for polar organic solvents. Following the principle of "like dissolves like," it is expected to be readily miscible with a range of polar solvents. Its solubility is particularly enhanced in polar aprotic solvents capable of forming dipole-dipole interactions and hydrogen bonds with its carbonyl groups.

Table 1: Qualitative Solubility of Dimethyl Methoxymalonate in Common Organic Solvents

While precise quantitative solubility data is not widely available in peer-reviewed literature, the following table provides a qualitative assessment based on its chemical structure and available information.

| Solvent | Type | Qualitative Solubility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Ethyl Acetate | Moderately Polar | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Toluene | Nonpolar | Likely Soluble/Miscible |

Note: "Miscible" implies that the two substances will form a homogeneous solution in all proportions. "Soluble" indicates a high degree of dissolution, though not necessarily infinite. For nonpolar solvents, while some solubility is expected, empirical verification is recommended.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following gravimetric method provides a reliable and accurate means of determination.

Objective: To quantitatively determine the solubility of dimethyl methoxymalonate in a specified organic solvent at a constant temperature.

Materials:

-

Dimethyl methoxymalonate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readability ±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Chemically resistant syringe filters (e.g., PTFE, 0.22 µm)

-

Scintillation vials or other suitable sealed containers

-

Drying oven and desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Into a series of vials, add a known volume of the chosen organic solvent.

-

To each vial, add an excess amount of dimethyl methoxymalonate. The presence of a separate, undissolved layer of the solute after equilibration confirms that the solution is saturated.

-

Securely cap the vials to prevent any loss of solvent through evaporation.

-

-

Equilibration:

-

Place the vials into a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

-

Sample Collection and Filtration:

-

Once equilibrated, stop the agitation and allow the phases to settle.

-

Using a volumetric pipette, carefully withdraw a precise volume of the supernatant (the top, solvent-rich layer). Take care not to disturb the undissolved dimethyl methoxymalonate at the bottom of the vial.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to eliminate any undissolved microdroplets.

-

-

Gravimetric Measurement:

-

Tare a clean, dry evaporating dish on an analytical balance.

-

Transfer a known volume of the filtered, saturated solution into the tared dish and record the total weight.

-

In a well-ventilated fume hood, evaporate the solvent. For solvents with high boiling points, a rotary evaporator or a gentle stream of nitrogen can be used to facilitate evaporation.

-

After the bulk of the solvent has been removed, place the dish in a drying oven at a temperature slightly above the solvent's boiling point but well below that of dimethyl methoxymalonate to remove all residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Solubility Calculation:

-

The mass of the dissolved dimethyl methoxymalonate is determined by subtracting the tare weight of the evaporating dish from the final constant weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthetic Application: Synthesis of Barbiturates

Dimethyl methoxymalonate and its structural analogs, like diethyl malonate, are fundamental precursors in the synthesis of barbiturates.[1] This class of compounds has historical significance in medicine as sedatives and hypnotics. The synthesis involves a condensation reaction between a disubstituted malonic ester and urea.

Caption: General workflow for the synthesis of barbiturates.

Conclusion

This technical guide consolidates the available information on the solubility of dimethyl methoxymalonate in organic solvents, provides a standardized protocol for its quantitative measurement, and illustrates its utility in a significant synthetic pathway. For researchers and professionals in the pharmaceutical and chemical industries, this information serves as a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical intermediate.

References

An In-depth Technical Guide to the pKa of Dimethyl Methoxymalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity, specifically the pKa value, of dimethyl methoxymalonate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a deep understanding of the chemical properties of this compound. This document outlines the predicted pKa value, the electronic effects influencing its acidity, and detailed experimental protocols for its empirical determination. Furthermore, a logical workflow for a common synthetic application of related compounds is provided.

Executive Summary

Data Presentation

The quantitative data regarding the acidity of dimethyl methoxymalonate and related compounds are summarized in the table below for straightforward comparison. It is important to note that these values are predicted and may vary from empirically determined results.

| Compound | Predicted pKa Value | Key Structural Feature Influencing pKa |

| Dimethyl Methoxymalonate | 13.05 ± 0.46[1][2][3] | The α-methoxy group is electron-donating, which destabilizes the conjugate base and results in a higher pKa (weaker acid)[1]. |

| Dimethyl Malonate | 11.80 ± 0.46[4][5][6][7][8] | The two electron-withdrawing ester groups stabilize the conjugate base, making the α-proton significantly more acidic than a typical alkane proton. The pKa is lower (stronger acid) than dimethyl methoxymalonate[1]. |

Understanding the Acidity of Dimethyl Methoxymalonate

The acidity of the α-hydrogen in malonic esters is a key feature of their chemistry. In dimethyl methoxymalonate, the α-hydrogen is attached to a carbon that is flanked by two carbonyl groups. These carbonyl groups are electron-withdrawing and stabilize the resulting carbanion (conjugate base) through resonance, thus increasing the acidity of the α-hydrogen.

However, the presence of the methoxy (B1213986) group at the α-position has a significant impact on the pKa. The methoxy group is an electron-donating group through resonance. This electron-donating nature counteracts the electron-withdrawing effect of the carbonyl groups, destabilizing the conjugate base and making the α-hydrogen less acidic. Consequently, dimethyl methoxymalonate is a weaker acid (has a higher pKa) than its unsubstituted counterpart, dimethyl malonate[1].

Experimental Protocols for pKa Determination

While a specific, published experimental protocol for the pKa determination of dimethyl methoxymalonate was not identified, the following established methods for similar compounds can be readily adapted.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (dimethyl methoxymalonate) and monitoring the change in pH.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of carbonate-free 0.1 M sodium hydroxide (B78521) (NaOH).

-

Accurately prepare a solution of dimethyl methoxymalonate (e.g., 0.01 M) in a suitable solvent. Given its moderate hydrophilicity, a co-solvent system (e.g., water-ethanol) may be necessary to ensure complete dissolution[1].

-

Calibrate a pH meter using standard buffer solutions at, for example, pH 4, 7, and 10.

-

-

Titration Procedure:

-

Place a known volume of the dimethyl methoxymalonate solution in a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine pKa values by monitoring the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH. The chemical environment of nuclei near the acidic proton changes upon deprotonation, leading to a change in their chemical shift.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of dimethyl methoxymalonate in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent) across a range of pD values (the equivalent of pH in D₂O).

-

The pD of each sample can be adjusted by adding small amounts of DCl or NaOD.

-

The pD can be measured using a pH meter calibrated for D₂O or by applying a correction factor to the measured pH value.

-

-

NMR Data Acquisition:

-

Acquire high-resolution ¹H or ¹³C NMR spectra for each sample.

-

Identify a nucleus whose chemical shift is sensitive to the protonation state of the α-carbon. The α-proton itself or the α-carbon would be ideal probes.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the chosen nucleus against the pD of the solution.

-

The resulting plot will be a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.

-

Logical Workflow: Malonic Ester Synthesis

Malonic esters, including dimethyl methoxymalonate, are important reagents in organic synthesis, most notably in the malonic ester synthesis. This reaction allows for the preparation of substituted carboxylic acids. The following diagram illustrates the logical workflow of a typical malonic ester synthesis.

This workflow demonstrates the key steps in the malonic ester synthesis, a versatile method for carbon-carbon bond formation. The process begins with the deprotonation of the malonic ester derivative to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final substituted carboxylic acid product[9][10].

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. lifescienceglobal.com [lifescienceglobal.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Thermodynamic Properties of Dimethyl Methoxymalonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of dimethyl methoxymalonate. The information contained herein is intended to support research and development activities by providing key data on the physical and chemical characteristics of this compound. The data presented is compiled from available chemical data sources.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of dimethyl methoxymalonate. It is important to note that while comprehensive, the primary source for some of the following data is not a peer-reviewed publication and should be considered with this in mind.

Table 1: Thermodynamic Properties of Dimethyl Methoxymalonate

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔfH°) | -794.27 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 49.28 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 14.54 | kJ/mol |

| Critical Temperature (Tc) | 701.91 | K |

| Critical Pressure (Pc) | 3415.86 | kPa |

| Critical Volume (Vc) | 0.431 | m³/kmol |

Table 2: Physical Properties of Dimethyl Methoxymalonate

| Property | Value | Unit |

| Melting Point | 11-12 | °C |

| Boiling Point | 96-97 @ 8.3 mmHg | °C |

| Density | 1.18 | g/cm³ |

| Flash Point | 105-107 | °C |

| Refractive Index | 1.4225-1.4245 | - |

| pKa | 13.05 ± 0.46 | - |

Table 3: Temperature-Dependent Properties of Dimethyl Methoxymalonate

| Temperature (K) | Dynamic Viscosity (Pa·s) | Heat Capacity (J/mol·K) |

| 308.93 | 0.0020172 | 258.28 |

| 342.65 | 0.0011472 | 267.81 |

| 376.37 | 0.0007218 | 277.07 |

| 410.09 | 0.0004902 | 286.03 |

| 443.80 | 0.0003530 | 294.67 |

| 477.52 | 0.0002663 | - |

| 511.24 | 0.0002085 | 258.28 |

| 701.91 | - | 310.89 |

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly using combustion calorimetry.

-

Sample Preparation: A precise mass of high-purity dimethyl methoxymalonate is enclosed in a sample holder, often a gelatin capsule or a polyethylene (B3416737) ampoule.

-

Combustion: The sample is placed in a bomb calorimeter, which is then pressurized with a high-purity oxygen atmosphere. The sample is ignited, and the complete combustion reaction is initiated.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released by the combustion reaction.

-

Correction and Calculation: Corrections are made for the heat of combustion of the sample holder and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated.

-

Hess's Law Application: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined using several calorimetric and non-calorimetric methods.

-

Drop-Microcalorimetry: A small, sealed capillary tube containing a known mass of the liquid sample is dropped into a hot reaction vessel within a Calvet-type microcalorimeter held at a constant temperature.[1] The liquid vaporizes upon entering the hot zone, and the heat absorbed during this process is measured by the calorimeter.[1] Corrections for the heat absorbed by the glass capillary are determined in separate blank experiments.[1]

-

Differential Scanning Calorimetry (DSC): A sample of the liquid is placed in a suitable DSC pan. The sample is then heated at a controlled rate, and the heat flow required to maintain the sample at the same temperature as a reference pan is measured. The enthalpy of vaporization can be determined from the area of the endothermic peak corresponding to the boiling of the liquid.

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.[2]

-

Baseline Measurement: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow.

-

Standard Measurement: A second run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Measurement: A third run is performed with a known mass of dimethyl methoxymalonate in the sample pan.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at each temperature.

Synthesis Pathway of Dimethyl Methoxymalonate

Dimethyl methoxymalonate is commonly synthesized from dimethyl malonate. The following diagram illustrates a typical reaction pathway.

Caption: Synthesis of Dimethyl Methoxymalonate from Dimethyl Malonate.

References

Methodological & Application

The Strategic Application of Dimethyl Methoxymalonate in the Synthesis of Complex Natural Products

For Immediate Release

Shanghai, China – December 21, 2025 – Dimethyl methoxymalonate (DMM) has emerged as a versatile and valuable C3 building block for synthetic chemists engaged in the complex art of natural product synthesis. Its unique structural features, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, coupled with the influence of the methoxy (B1213986) substituent, allow for a diverse range of chemical transformations. This potent combination has been successfully leveraged in the construction of intricate molecular architectures found in biologically active natural products. Application notes and detailed protocols derived from seminal total syntheses are provided herein to guide researchers, scientists, and drug development professionals in harnessing the synthetic potential of this reagent.

Dimethyl methoxymalonate serves as a key precursor in various synthetic strategies, including cycloaddition reactions and as a malonate equivalent in sophisticated conjugate additions. Its utility is prominently showcased in the total synthesis of the alkaloid (-)-stemoamide, where a derivative of DMM is employed to construct a key bicyclic intermediate.

Application in the Total Synthesis of (-)-Stemoamide

The total synthesis of the Stemona alkaloid, (-)-stemoamide, provides a compelling case study for the strategic implementation of a dimethyl methoxymalonate-derived building block. A key step in several synthetic routes involves the construction of a bicyclic lactam core, which is efficiently achieved through the application of a reagent derived from DMM. While direct use of DMM is not always cited, its derivatives, such as dimethyl 2-oxosuccinate, which can be conceptually traced back to DMM's reactivity profile, are pivotal.

The general synthetic approach often involves the reaction of a pyroglutamate (B8496135) derivative with a three-carbon electrophile to construct the azepane ring system characteristic of the stemoamide core. The use of DMM-related synthons in this context allows for the introduction of the required carbonyl functionalities with high levels of stereocontrol.

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication and adaptation of synthetic methods. Below are representative procedures illustrating the types of reactions where dimethyl methoxymalonate and its derivatives are employed.

Protocol 1: Rhodium-Catalyzed Cycloaddition for the Formation of a Key Intermediate

This protocol outlines a rhodium-catalyzed intramolecular [3+2] cycloaddition of a diazo compound derived from a dimethyl methoxymalonate precursor with an alkene. This type of reaction is instrumental in constructing five-membered rings, a common motif in natural products.

Reaction Scheme:

A diazo compound, synthesized from a DMM-derived β-ketoester, undergoes an intramolecular cycloaddition in the presence of a rhodium catalyst to form a bicyclic product.

Detailed Methodology:

-

Preparation of the Diazo Precursor: To a solution of the β-ketoester (1.0 equiv) and p-acetamidobenzenesulfonyl azide (B81097) (1.1 equiv) in anhydrous acetonitrile (B52724) (0.2 M) at 0 °C is added triethylamine (B128534) (1.5 equiv). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired diazo compound.

-

Rhodium-Catalyzed Cycloaddition: To a solution of the diazo compound (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) is added rhodium(II) acetate (B1210297) dimer (0.01 equiv). The mixture is stirred at room temperature for 4 hours, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield the bicyclic product.

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-acetamidobenzenesulfonyl azide, Et₃N | Acetonitrile | 0 to rt | 14 | 85-95 |

| 2 | Rh₂(OAc)₄ | Dichloromethane | rt | 4 | 70-85 |

Table 1: Quantitative Data for the Rhodium-Catalyzed Cycloaddition

Logical Workflow for Natural Product Synthesis Utilizing DMM

The strategic incorporation of dimethyl methoxymalonate into a total synthesis campaign can be visualized as a multi-stage process. The initial functionalization of DMM is key to preparing it for subsequent bond-forming reactions.

Caption: A logical workflow illustrating the strategic use of DMM in a typical natural product total synthesis.

Signaling Pathway Analogy in Synthetic Strategy

The decision-making process in a complex total synthesis can be analogized to a signaling pathway, where the choice of a key building block like DMM influences the entire downstream synthetic route.

Caption: A diagram illustrating the decision-making process and strategic impact of selecting DMM in a total synthesis.

The continued exploration of dimethyl methoxymalonate's reactivity will undoubtedly lead to novel and efficient syntheses of other complex and biologically important natural products, further solidifying its role as a powerful tool in the synthetic chemist's arsenal.

Application Notes and Protocols: Dimethyl Methoxymalonate in Polyketide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymalonate and its activated form, methoxymalonyl-acyl carrier protein (ACP), represent a specialized class of extender units in the biosynthesis of complex polyketides, a diverse group of natural products with a wide range of pharmacological activities, including immunosuppressive, anti-cancer, and anti-fungal properties.[1] Unlike the canonical fatty acid synthesis which primarily utilizes malonyl-CoA and methylmalonyl-CoA, polyketide synthases (PKS) can incorporate a broader variety of extender units, leading to greater structural diversity.[2][3] Methoxymalonyl-ACP provides a methoxyacetyl unit to the growing polyketide chain, a feature found in notable natural products such as the immunosuppressant FK520 and the anti-cancer agent ansamitocin.[1]

These application notes provide a comprehensive overview of the role of methoxymalonate derivatives in polyketide biosynthesis, detailed protocols for the in vitro enzymatic synthesis and analysis of methoxymalonyl-ACP, and its application in engineered polyketide production. It is critical to note that while structurally related to fatty acid synthesis precursors, methoxymalonyl-ACP is a precursor for polyketide synthesis, not canonical fatty acid synthesis.

Biosynthesis of Methoxymalonyl-ACP

The biosynthetic pathway for methoxymalonyl-ACP is distinct from the acetyl-CoA carboxylase-mediated formation of malonyl-CoA. It begins with an intermediate from glycolysis, 1,3-bisphosphoglycerate, and proceeds through a series of enzymatic modifications while tethered to an acyl carrier protein (ACP).[4] The genes encoding the necessary enzymes are typically found within the biosynthetic gene cluster of the respective polyketide.[5]

The proposed enzymatic steps for the formation of (2R)-methoxymalonyl-ACP are as follows[6]:

-

Glycerate Tethering: A specialized enzyme attaches a glycolytic intermediate to a dedicated ACP.

-

Oxidation: The ACP-tethered glycerate is oxidized to form a hydroxymalonyl-ACP intermediate.

-

O-methylation: A methyltransferase transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group, yielding methoxymalonyl-ACP.

This ACP-linked extender unit is then recognized and incorporated by specific modules of a Type I polyketide synthase.

Quantitative Data Summary

The successful engineering of the methoxymalonyl-ACP biosynthetic pathway into a heterologous host can lead to significant production of complex polyketides. The following table summarizes representative production data.

| Host Organism | Engineered Pathway | Polyketide Product | Titer | Reference |

| Streptomyces fradiae | fkbG-K from S. hygroscopicus | Midecamycin analog | 1 g/L | [5] |

| Streptomyces spiroverticillatus (mutant) | Complementation with ttmA | Tautomycin | ~60% of wild-type | [1] |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of Methoxymalonyl-ACP

This protocol describes the in vitro reconstitution of the methoxymalonyl-ACP biosynthetic pathway using purified enzymes.

Materials:

-

Purified enzymes (His-tagged for ease of purification):

-

Glyceryl-ACP synthase (e.g., FkbH homolog)

-

Glyceryl-ACP dehydrogenase (e.g., FkbK homolog)

-

Hydroxymalonyl-ACP dehydrogenase (e.g., FkbI homolog)

-

Hydroxymalonyl-ACP O-methyltransferase (e.g., FkbG homolog)

-

Acyl Carrier Protein (ACP) (e.g., FkbJ homolog)

-

Phosphopantetheinyl transferase (Sfp or similar)

-

-

1,3-Bisphosphoglycerate

-

S-adenosylmethionine (SAM)

-

Coenzyme A

-

ATP

-

NAD+

-

Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT

-

Ni-NTA agarose (B213101) resin

-

PD-10 desalting columns

Procedure:

-

Enzyme Expression and Purification:

-

Express each His-tagged enzyme and the apo-ACP in E. coli BL21(DE3).

-

Lyse the cells by sonication in a buffer containing 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, and 10 mM imidazole.

-

Clarify the lysate by centrifugation.

-

Purify the proteins using Ni-NTA affinity chromatography.

-

Elute the proteins with a buffer containing 300 mM imidazole.

-

Perform buffer exchange into the reaction buffer using PD-10 desalting columns.

-

-

Preparation of Holo-ACP:

-

In a reaction vessel, combine 100 µM apo-ACP, 10 µM Sfp, 200 µM Coenzyme A, and 10 mM MgCl₂ in the reaction buffer.

-

Incubate at 37°C for 1 hour to convert the apo-ACP to its active holo-form.

-

Confirm the conversion by mass spectrometry (a mass shift of 340 Da).

-

-

In Vitro Synthesis of Methoxymalonyl-ACP:

-

In a final reaction volume of 100 µL, combine the following in the reaction buffer:

-

50 µM Holo-ACP

-

5 µM Glyceryl-ACP synthase

-

5 µM Glyceryl-ACP dehydrogenase

-

5 µM Hydroxymalonyl-ACP dehydrogenase

-

5 µM Hydroxymalonyl-ACP O-methyltransferase

-

1 mM 1,3-Bisphosphoglycerate

-

1 mM ATP

-

1 mM NAD+

-

1 mM SAM

-

-

Incubate the reaction mixture at 30°C for 4 hours.

-

Protocol 2: Mass Spectrometry Analysis of Methoxymalonyl-ACP

This protocol outlines the analysis of the in vitro reaction to confirm the formation of methoxymalonyl-ACP.

Materials:

-

Reaction mixture from Protocol 1

-

Trifluoroacetic acid (TFA)

-

C4 ZipTips

-

MALDI-TOF mass spectrometer

-

Sinapinic acid matrix

Procedure:

-

Sample Preparation:

-

Quench the reaction from Protocol 1 by adding TFA to a final concentration of 0.1%.

-

Desalt the protein sample using a C4 ZipTip according to the manufacturer's instructions.

-

Elute the ACP and its modified forms in 50% acetonitrile, 0.1% TFA.

-

-

MALDI-TOF Analysis:

-

Mix the eluted sample 1:1 with a saturated solution of sinapinic acid in 50% acetonitrile, 0.1% TFA.

-

Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

-

Acquire the mass spectrum in the linear positive ion mode.

-

-

Data Interpretation:

-

Identify the mass of the apo-ACP and holo-ACP.

-

Look for a mass peak corresponding to holo-ACP plus the mass of the methoxymalonyl group (118 Da). The expected mass will be [M+H]+ of holo-ACP + 118.

-

Visualizations

Caption: Biosynthetic pathway of methoxymalonyl-ACP.

References

- 1. Utilization of the Methoxymalonyl-Acyl Carrier Protein Biosynthesis Locus for Cloning of the Tautomycin Biosynthetic Gene Cluster from Streptomyces spiroverticillatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the biosynthetic origin of methoxymalonyl-acyl carrier protein, the substrate for incorporation of "glycolate" units into ansamitocin and soraphen A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application of Dimethyl Methoxymalonate in the Synthesis of a Sulfadoxine Precursor

Introduction

Dimethyl methoxymalonate is a versatile diester reagent utilized in organic synthesis for the construction of complex molecules. In medicinal chemistry, it serves as a key building block for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. This application note details the use of dimethyl methoxymalonate in the synthesis of 4,6-dichloro-5-methoxypyrimidine (B156074), a crucial intermediate in the production of the long-acting sulfonamide antibacterial agent, sulfadoxine (B1681781). The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data for each key transformation.

Synthetic Application: Precursor to Sulfadoxine

Dimethyl methoxymalonate is instrumental in the synthesis of the pyrimidine (B1678525) core of sulfadoxine. The overall synthetic strategy involves a cyclocondensation reaction to form the pyrimidine ring, followed by a chlorination step to introduce reactive sites for subsequent functionalization in the final steps of sulfadoxine synthesis.

Logical Workflow of Sulfadoxine Intermediate Synthesis

Caption: Synthetic workflow from dimethyl methoxymalonate to the sulfadoxine intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,6-dichloro-5-methoxypyrimidine from a dimethyl malonate precursor, which is first methoxylated to yield dimethyl methoxymalonate.

| Step No. | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| 1 | Methoxylation | Dimethyl 2-chloromalonate | Sodium methoxide | Dimethyl methoxymalonate | High | [1] |

| 2 | Cyclocondensation | Dimethyl methoxymalonate | Formamide, Sodium methoxide | 4,6-dihydroxy-5-methoxypyrimidine (B1354921) disodium (B8443419) salt | ~88% (from Dimethyl Malonate) | [1][2] |

| 3 | Chlorination | 4,6-dihydroxy-5-methoxypyrimidine disodium salt | Phosphorus oxychloride (POCl₃) | 4,6-dichloro-5-methoxypyrimidine | ~93% | [1][3] |

Experimental Protocols

Step 1: Synthesis of Dimethyl Methoxymalonate (from Dimethyl 2-chloromalonate)

This initial step involves the methoxylation of dimethyl 2-chloromalonate. While the synthesis often starts from dimethyl malonate which is chlorinated and then methoxylated, this protocol focuses on the direct conversion of the chloro-intermediate.[1]

Materials:

-

Dimethyl 2-chloromalonate

-

Sodium methoxide

-

Methanol (B129727) (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 2-chloromalonate in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude dimethyl methoxymalonate.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4,6-dihydroxy-5-methoxypyrimidine disodium salt

This step involves the cyclocondensation of dimethyl methoxymalonate with formamide in the presence of a strong base to form the pyrimidine ring.[1][2]

Materials:

-

Dimethyl methoxymalonate

-

Formamide

-

Sodium methoxide solution in methanol (e.g., 30% w/w)

-

Methanol

Procedure:

-

In a pressure-rated reactor equipped with a stirrer, charge the sodium methoxide solution in methanol and formamide.

-

Heat the mixture to approximately 50-55 °C.

-

Continuously pump dimethyl methoxymalonate into the reactor over a period of 20-60 minutes, maintaining the internal temperature below 65 °C.[2][4]

-

After the addition is complete, increase the temperature to 95-105 °C and maintain for 1-2 hours.[1][2]

-

Monitor the reaction for the consumption of dimethyl methoxymalonate.

-